physicochemical properties of 4-bromo-1H-pyrazole-3-carboxylic acid
physicochemical properties of 4-bromo-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide on the Physicochemical Properties of 4-bromo-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data, experimental methodologies, and relevant chemical context.
Core Physicochemical Properties
4-bromo-1H-pyrazole-3-carboxylic acid, with the CAS Number 13745-17-0, is a pyrazole derivative containing both a carboxylic acid and a bromine substituent.[1][2] These functional groups significantly influence its chemical behavior, including its acidity, lipophilicity, and potential for intermolecular interactions.
Data Presentation
The quantitative are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O₂ | [2][3] |
| Molecular Weight | 190.98 g/mol | [2][3] |
| CAS Number | 13745-17-0 | [2][3] |
| XLogP3-AA (Computed) | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Appearance | Light yellow solid | [4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of compounds like 4-bromo-1H-pyrazole-3-carboxylic acid.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]
Protocol: Capillary Method
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) along with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
-
Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly accurate and commonly used method for its determination.[8][9]
Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of 4-bromo-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[10][11] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[10]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[10]
-
Titration: The sample solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[10][11]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[10]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[9][11] The average of at least three titrations is calculated to ensure reliability.[10]
LogP (Partition Coefficient) Determination
The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for LogP measurement.[12][13]
Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[12][14]
-
Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[12][14] A small aliquot of this stock is added to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Equilibration: The mixture is agitated (shaken) for a sufficient period (e.g., 24-48 hours) to ensure that the compound has reached equilibrium between the two phases.[13][15]
-
Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[13][16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Solubility is a fundamental property that affects a drug's absorption and bioavailability. HPLC is a sensitive method for quantifying the solubility of a compound in an aqueous medium.
Protocol: Equilibrium Solubility via HPLC
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest (e.g., PBS at a specific pH).[17][18] This creates a saturated solution.
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][17]
-
Separation: After equilibration, the undissolved solid is removed from the solution by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.[17][18]
-
Quantification: The clear filtrate or supernatant is then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.[17][19]
-
Calibration: A standard calibration curve is generated using solutions of the compound at known concentrations to ensure accurate quantification.[19][20] The measured concentration of the saturated solution represents the equilibrium solubility.
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic route to 4-bromo-1H-pyrazole-3-carboxylic acid, providing a logical workflow for its preparation.
Caption: Synthetic pathway for 4-bromo-1H-pyrazole-3-carboxylic acid.
References
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- 3. scbt.com [scbt.com]
- 4. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID | 13745-17-0 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
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